1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Description
1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a pyrazole derivative characterized by a methyl group at the 1-position, a nitro group at the 4-position, and an acetyl (ethanone) group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Properties
IUPAC Name |
1-(1-methyl-4-nitropyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-8(2)7-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZOMPOVKHIXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426894 | |
| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137890-10-9 | |
| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Pyrazole Alcohol Precursors
A common approach involves oxidizing 1-(1-methyl-1H-pyrazol-4-yl)ethanol to the corresponding ethanone. Manganese(IV) oxide (MnO₂) in dichloromethane at 0–20°C for 14 hours achieves a 91% yield of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. This method benefits from mild conditions and high efficiency.
Bromination for Intermediate Synthesis
Bromination at the acetyl position enables further derivatization. Using pyridinium tribromide in dichloromethane/ethanol (1:1) at room temperature for 3 hours produces 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in 89% yield . The reaction proceeds via electrophilic bromination, with the acetyl group directing substitution.
| Yield | Reaction Conditions | Key Steps |
|---|---|---|
| 89% | PyHBr₃, CH₂Cl₂/EtOH, RT, 3 h | Bromination; aqueous workup and drying |
Alternative Synthetic Routes
Friedel-Crafts Acylation
Direct acylation of 1-methyl-4-nitro-1H-pyrazole using acetyl chloride and AlCl₃ in dichloromethane has been attempted. However, this method yields only 20% due to competing decomposition and poor electrophilic activation.
Cross-Coupling Approaches
Palladium-catalyzed coupling of 1-methyl-4-nitro-1H-pyrazole with acetyl precursors remains underexplored. A model reaction using 1-methyl-4-iodopyrazole, vinyl ether, and Pd(OAc)₂/1,3-bis(diphenylphosphino)propane in n-butanol achieves moderate yields (40–60%).
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Temperature and Time Dependence
-
Nitration : Lower temperatures (0–5°C) favor mono-nitration, while prolonged times (>6 h) increase side products.
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Bromination : Completion within 3 hours at RT minimizes di-brominated byproducts.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (MeCN/H₂O gradient) confirms >95% purity. LC-MS (ESI+) shows m/z 169.14 [M+H]⁺, consistent with the molecular formula C₆H₇N₃O₃.
Industrial and Environmental Considerations
Waste Management
-
MnO₂ residues from oxidation require filtration and disposal as heavy metal waste.
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Bromination byproducts (HBr) are neutralized with NaOH before aqueous release.
Chemical Reactions Analysis
1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents and functional groups of structurally related pyrazole derivatives:
Key Observations :
Spectroscopic Properties
- IR Spectroscopy: The nitro group (NO₂) in the target compound exhibits strong asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹, absent in amino-substituted analogs . Acetyl C=O stretches appear at ~1710–1720 cm⁻¹ across all compounds, as seen in .
- NMR Spectroscopy :
Biological Activity
1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with a methyl and nitro substituent, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce TNF-α levels by up to 85% at specific concentrations, showcasing their potential in treating inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole compounds are well-documented. A comparative study highlighted that derivatives containing the pyrazole moiety exhibited potent activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups, such as amides or piperidine moieties, significantly enhances their antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1-(1-methyl-4-nitro-pyrazol) | E. coli | 20 | |
| 1-(1-methyl-4-nitro-pyrazol) | S. aureus | 25 | |
| 1-(1-methyl-4-nitro-pyrazol) | Klebsiella pneumoniae | 18 |
3. Anticancer Potential
Pyrazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. For example, certain derivatives were found to inhibit cell growth in breast cancer cell lines by disrupting cell cycle progression .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Anti-inflammatory Effects : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit inflammatory markers in vitro. Compounds were tested against LPS-induced inflammation models, showing significant reductions in cytokine production.
- Antimicrobial Efficacy : In another investigation, a novel pyrazole derivative was synthesized and tested against resistant strains of bacteria. The results indicated that the compound exhibited superior antimicrobial activity compared to traditional antibiotics.
- Anticancer Activity : A recent study focused on the effects of a pyrazole derivative on human cancer cell lines revealed that it could effectively induce apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
